N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(4-CYANOPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with cyano, methylphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CYANOPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyano, methylphenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient synthetic routes. The scalability of the process is also a critical factor, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-CYANOPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce amine derivatives with different reactivity.
Scientific Research Applications
N~2~-(4-CYANOPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-CYANOPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target, with ongoing research to elucidate the detailed molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANO-4-METHYLPHENYL)BENZAMIDE: This compound shares the cyano and methylphenyl groups but lacks the pyrazolo[1,5-a]pyrimidine core and trifluoromethyl group.
4-CYANOPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: Similar in having the cyano and methylphenyl groups, but with a different core structure and additional chloro group.
4-FLUORO-N-(2-METHYLPENTAN-2-YL)ANILINE: Contains a fluorine substituent and a different core structure, highlighting the diversity in chemical properties.
Uniqueness
N~2~-(4-CYANOPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core with cyano, methylphenyl, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H14F3N5O |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H14F3N5O/c1-13-2-6-15(7-3-13)17-10-19(22(23,24)25)30-20(28-17)11-18(29-30)21(31)27-16-8-4-14(12-26)5-9-16/h2-11H,1H3,(H,27,31) |
InChI Key |
APUMHVNOCFSMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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